Cas no 832687-25-9 (2-((4-Fluorobenzyl)oxy)benzonitrile)
2-((4-Fluorobenzyl)oxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-((4-Fluorobenzyl)oxy)benzonitrile
- CS-0358366
- 832687-25-9
- AKOS000198172
- SR-01000297909-1
- SR-01000297909
- 2-[(4-fluorophenyl)methoxy]benzonitrile
- Z25634694
-
- MDL: MFCD06628848
- Inchi: 1S/C14H10FNO/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-8H,10H2
- InChI Key: PDZZBICTPQZUOV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)COC1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 227.074642105Da
- Monoisotopic Mass: 227.074642105Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 33Ų
2-((4-Fluorobenzyl)oxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432584-1 g |
2-[(4-Fluorophenyl)methoxy]benzonitrile |
832687-25-9 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB432584-5 g |
2-[(4-Fluorophenyl)methoxy]benzonitrile |
832687-25-9 | 5g |
€1,373.40 | 2023-07-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429036-1g |
2-((4-Fluorobenzyl)oxy)benzonitrile |
832687-25-9 | 97% | 1g |
¥3637.00 | 2024-07-28 | |
| Crysdot LLC | CD12027121-1g |
2-((4-Fluorobenzyl)oxy)benzonitrile |
832687-25-9 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12027121-5g |
2-((4-Fluorobenzyl)oxy)benzonitrile |
832687-25-9 | 97% | 5g |
$1177 | 2024-07-24 | |
| abcr | AB432584-1g |
2-[(4-Fluorophenyl)methoxy]benzonitrile; . |
832687-25-9 | 1g |
€1555.10 | 2025-04-16 | ||
| abcr | AB432584-5g |
2-[(4-Fluorophenyl)methoxy]benzonitrile |
832687-25-9 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A589233-1g |
2-((4-Fluorobenzyl)oxy)benzonitrile |
832687-25-9 | 97% | 1g |
$441.0 | 2025-04-16 |
2-((4-Fluorobenzyl)oxy)benzonitrile Suppliers
2-((4-Fluorobenzyl)oxy)benzonitrile Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-((4-Fluorobenzyl)oxy)benzonitrile
Introduction to 2-((4-Fluorobenzyl)oxy)benzonitrile (CAS No. 832687-25-9)
2-((4-Fluorobenzyl)oxy)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 832687-25-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a benzonitrile core substituted with a fluoroalkyl group and an oxygen-linked aromatic ring. Such structural motifs are often exploited in the design of bioactive molecules due to their potential to modulate biological pathways and interact with biological targets.
The benzonitrile moiety is a well-known pharmacophore in drug discovery, contributing to the compound's solubility, stability, and interaction with biological systems. The presence of a fluorobenzyl group introduces a fluorine atom, which is a common substituent in modern pharmaceuticals. Fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The oxygen linkage between the fluoroalkyl and benzonitrile groups creates a flexible ether bond, which may influence the conformational dynamics and binding properties of the molecule.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The structural framework of 2-((4-Fluorobenzyl)oxy)benzonitrile makes it a promising candidate for further investigation as a lead compound or intermediate in synthetic chemistry. Researchers have been exploring its potential applications in modulating enzymes such as kinases and phosphodiesterases, which are key players in numerous disease pathways.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of both the nitrile group and the aromatic ring provides multiple sites for functionalization, allowing chemists to tailor its properties for specific biological activities. For instance, derivatives of this compound have been investigated for their ability to inhibit tyrosine kinases, which are overactive in many forms of cancer. The fluorine atom's electronic properties also make it amenable to further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
The synthesis of 2-((4-Fluorobenzyl)oxy)benzonitrile involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key steps typically include nucleophilic substitution reactions to introduce the fluoroalkyl group and subsequent coupling reactions to form the oxygen linkage. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to ensure high yields and purity. The successful synthesis of this compound underscores the importance of robust synthetic methodologies in drug development pipelines.
From a computational chemistry perspective, 2-((4-Fluorobenzyl)oxy)benzonitrile has been studied using molecular modeling techniques to predict its interactions with biological targets. These studies often involve docking simulations to evaluate how the compound might bind to proteins or enzymes relevant to disease pathways. The results from such simulations can guide medicinal chemists in optimizing the molecule's structure for improved potency and selectivity. Additionally, quantum mechanical calculations have been used to understand the electronic structure and reactivity of this compound.
The pharmacological profile of 2-((4-Fluorobenzyl)oxy)benzonitrile is still under active investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors. For example, researchers have explored its potential as an antagonist for receptors involved in pain signaling or as an inhibitor for enzymes implicated in metabolic disorders. The fluorine atom's ability to modulate electronic effects at binding sites further enhances its pharmacological potential.
In conclusion, 2-((4-Fluorobenzyl)oxy)benzonitrile (CAS No. 832687-25-9) represents an intriguing molecule with significant therapeutic implications. Its unique structural features make it a valuable scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely that 2-((4-Fluorobenzyl)oxy)benzonitrile will play an increasingly important role in the development of next-generation pharmaceuticals.
832687-25-9 (2-((4-Fluorobenzyl)oxy)benzonitrile) Related Products
- 872181-36-7(Benzonitrile, 2-[(2,6-difluorophenyl)methoxy]-6-fluoro-)
- 872181-49-2(Benzonitrile, 2-fluoro-6-[(4-fluorophenyl)methoxy]-)
- 872181-54-9(Benzonitrile, 2-fluoro-6-[(3-fluorophenyl)methoxy]-)
- 872181-97-0(Benzonitrile, 2-fluoro-5-[(2-methoxyphenyl)methoxy]-)
- 175204-09-8(2-Fluoro-6-(4-methylbenzyloxy)benzonitrile)
- 94088-45-6(2-Benzyloxy-6-fluorobenzonitrile)
- 872181-30-1(Benzonitrile, 2-[(3,5-difluorophenyl)methoxy]-6-fluoro-)
- 56442-14-9(Benzonitrile, 4-[(4-fluorophenyl)methoxy]-)
- 74511-44-7(2-(benzyloxy)benzonitrile)
- 872181-35-6(Benzonitrile, 2-[(2,5-difluorophenyl)methoxy]-6-fluoro-)